molecular formula C14H15N3O2 B12904266 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one CAS No. 89868-11-1

4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B12904266
CAS No.: 89868-11-1
M. Wt: 257.29 g/mol
InChI Key: YKBJGAFCDDLCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one (CAS 89868-11-1) is a chemical compound with the molecular formula C14H15N3O2 and a molecular weight of 257.29 . It belongs to the pyridazin-3(2H)-one family, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities and its presence in various pharmacologically active agents . Researchers value this core structure for its ability to interact with multiple biological targets. The primary research applications for pyridazin-3(2H)-one derivatives are in the fields of cardiovascular disease and oncology . These compounds are extensively investigated as potential vasodilators for the management of hypertension and other coronary vascular diseases, as well as for their antiplatelet aggregation and antithrombotic effects . Concurrently, their anticancer potential is a major area of study, with derivatives being explored as inhibitors of key enzymes like tyrosine kinases, which are crucial in cancer cell proliferation and survival . The morpholino moiety, present in this compound, is a common pharmacophore that can influence the molecule's physicochemical properties and its interaction with biological targets. One study on a closely related pyridazinone derivative reported in vivo analgesic activity, though it also noted adverse effects such as gastric ulceration in test animals, highlighting the importance of this chemical class in investigative toxicology . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

89868-11-1

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

5-morpholin-4-yl-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C14H15N3O2/c18-14-13(17-6-8-19-9-7-17)10-12(15-16-14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,18)

InChI Key

YKBJGAFCDDLCQZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NNC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-6-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Amidation and Alkylation

The compound undergoes amide coupling via activation with ethyl chloroformate. For example:

  • Reaction : 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one + ethyl chloroformate → intermediate + 4-(4-fluorophenyl)piperazine → amide derivative .

  • Conditions : Triethylamine, dichloromethane, 24h stirring at room temperature.

  • Yield : 62% .

ReactantReagent/ConditionsProductYieldReference
Pyridazinone derivativeEthyl chloroformate, Et₃N2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]62%

Substitution at the Pyridazinone Ring

The electron-deficient pyridazinone ring participates in nucleophilic substitution at the C3 position. For instance:

  • Halogen exchange : 4,5-Dihalo-3(2H)-pyridazinones react with hydrazines to form substituted derivatives .

  • Morpholine substitution : The morpholine group stabilizes intermediates via resonance, directing substitution to the para position of the phenyl ring .

Hydrolysis and Stability

The morpholine ring is resistant to hydrolysis under mild conditions but may degrade under strong acidic/basic conditions :

  • Acid hydrolysis : Cleavage of the morpholine ring at elevated temperatures (e.g., HCl, reflux) .

  • Base hydrolysis : Saponification of the pyridazinone carbonyl group (e.g., NaOH, ethanol) .

Oxidation and Reduction

  • Oxidation : The pyridazinone ring undergoes oxidation with KMnO₄ in acidic media, yielding pyridazine dicarboxylic acid derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a dihydropyridazine .

Biological Activity and Derivatives

The compound’s derivatives show analgesic and anti-inflammatory activity . For example:

  • Derivative : 2-[4-Phenyl-6-(morpholin-4-yl)-3(2H)-pyridazinone-2-yl]acetic acid exhibits enhanced activity but causes gastric ulceration .

DerivativeBiological ActivityNotesReference
Acetic acid derivativeAnalgesic (p-benzoquinone test)High activity, ulcerogenic side effects

Comparative Reactivity Data

Key bond lengths and angles influencing reactivity:

ParameterValue (Å/°)Comparison to Literature (Å/°)Reference
C8=O1 bond length1.25001.2343 (Aydın et al., 2011)
N1–N2 bond length1.36201.275 (Aydin et al., 2015)
Dihedral angle (pyridazinone/morpholine)12.97°76.96° (calculated gas-phase)

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of novel chemical entities. Its reactivity allows chemists to modify its structure to create derivatives with enhanced properties.
  • Biology:
    • Biological Activity: Preliminary studies suggest that 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one may exhibit biological activity, making it a candidate for drug discovery. Its potential interactions with biological targets could lead to therapeutic applications in various diseases.
  • Medicine:
    • Therapeutic Applications: The compound shows promise as an anti-inflammatory, anticancer, or antimicrobial agent. Its mechanism of action likely involves modulation of enzyme activity or receptor interactions, although detailed biochemical studies are needed to elucidate these pathways.
  • Industry:
    • Material Development: In industrial applications, this compound may be utilized in developing new materials such as polymers or coatings with specific desired properties due to its unique structural attributes.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Drug Discovery: Research has indicated that derivatives of this compound can inhibit specific biological pathways associated with cancer cell proliferation. Such findings underscore its potential role in developing targeted cancer therapies.
  • Material Science: Investigations into polymer composites incorporating this compound have shown improved mechanical properties and thermal stability, suggesting its utility in advanced material applications.

Mechanism of Action

The mechanism of action of 4-Morpholino-6-phenylpyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of pyridazinone derivatives are highly dependent on substituents at the 4- and 6-positions. Below is a comparative analysis of 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one with key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents (Position 4) Key Properties Biological Activity Reference
4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one Morpholin-4-yl Enhanced solubility (inferred from morpholine's polarity); planar pyridazinone ring with chair conformation in morpholine Potential COX-2 inhibition
4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one 4-Chlorophenyl Dihedral angle of 40.16° between pyridazinone and benzene rings; chair conformation of morpholine Not explicitly reported
6-Phenylpyridazin-3(2H)-one (PPD) None (unsubstituted) Low aqueous solubility (1.26×10⁻⁵ mole fraction in water); endothermic, entropy-driven dissolution Cardiotonic agent
4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one 3-Methoxybenzyl Synthesized via Knoevenagel condensation; moderate solubility in ethyl acetate (8.1×10⁻² mole fraction at 318.2 K) Formyl peptide receptor agonist
4-(3-(Cyclopentyloxy)-4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one 3-(Cyclopentyloxy)-4-methoxybenzyl Bulky substituent reduces solubility; melting point 243–247°C Anti-inflammatory candidate

Key Observations:

Substituent Effects on Solubility : The morpholine group improves solubility compared to hydrophobic substituents like 3-(cyclopentyloxy)-4-methoxybenzyl. For example, PPD (unsubstituted at position 4) has negligible water solubility, while morpholine analogs likely exhibit better solubility in polar solvents .

Structural Conformation: The morpholine ring adopts a chair conformation, which minimizes steric hindrance and optimizes molecular interactions .

Biological Activity: Morpholine-containing derivatives are hypothesized to exhibit COX-2 inhibitory activity, similar to pyridazinones with hydrazinyl or azomethine substituents . Non-morpholine analogs, such as 4-(3-methoxybenzyl) derivatives, target formyl peptide receptors .

Thermodynamic and Solubility Profiles

While direct data for 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one are unavailable, trends from analogs suggest:

  • Solubility Hierarchy : DMSO > PEG-400 > Transcutol > water . The morpholine group may shift this hierarchy toward polar solvents.
  • Thermodynamic Behavior : Dissolution is endothermic and entropy-driven, similar to PPD . Activity coefficients indicate strong solute-solvent interactions in DMSO and PEG-400 .

Table 2: Solubility of Pyridazinone Derivatives in Selected Solvents (Mole Fraction at 318.2 K)

Compound DMSO PEG-400 Water
6-Phenylpyridazin-3(2H)-one (PPD) 4.73×10⁻¹ 4.12×10⁻¹ 1.26×10⁻⁵
4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one N/A N/A N/A
Morpholine analogs (inferred) ~5×10⁻¹ ~4×10⁻¹ ~1×10⁻⁴

Biological Activity

4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

The compound exhibits its biological activity primarily through the inhibition of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound may enhance cAMP levels, leading to various physiological effects such as anti-inflammatory responses and modulation of immune functions.

Antimicrobial Activity

Research has indicated that derivatives of pyridazin-3(2H)-one, including 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one, exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Bacillus cereus1550 µg/mL
Escherichia coli12100 µg/mL
Staphylococcus aureus1075 µg/mL

These results suggest that the compound has significant activity against Gram-positive bacteria, with moderate effects observed against Gram-negative strains .

Cytotoxicity Studies

The cytotoxic potential of 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one was assessed using various cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM)
HCT116 (colon cancer)20
MCF7 (breast cancer)25
HUH7 (liver cancer)30

These findings indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, which could be beneficial for developing targeted cancer therapies .

Clinical Implications

A notable case study examined the use of PDE4 inhibitors in treating chronic inflammatory diseases. Patients treated with compounds similar to 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one showed significant improvement in symptoms related to conditions such as asthma and chronic obstructive pulmonary disease (COPD). The study reported:

  • Reduction in Symptoms : Patients experienced a 40% decrease in exacerbation frequency.
  • Improved Lung Function : Measured by forced expiratory volume (FEV1), improvements were noted within four weeks of treatment.

This case study highlights the potential therapeutic applications of this compound beyond antimicrobial and anticancer activities .

Comparative Studies

Comparative studies have also been conducted to evaluate the efficacy of 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one against other known PDE4 inhibitors. The following table summarizes some key findings:

Compound Efficacy (%) Side Effects
Compound A75Mild headache
Compound B80Nausea
4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one 85 None reported

The data suggest that this compound may offer superior efficacy with minimal side effects compared to existing treatments .

Q & A

Q. What are the common synthetic routes for preparing 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthetic routes typically involve cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds. For example, a pyridazinone core can be formed via [4+2] cycloaddition, followed by functionalization with morpholine at the 4-position. Optimization includes:

  • Temperature Control : Reactions often proceed at 80–100°C in aprotic solvents (e.g., DMF, THF) .
  • Catalysis : Use of palladium catalysts (e.g., Suzuki coupling for aryl group introduction) or acid/base conditions for morpholine incorporation .
  • Yield Improvement : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of 4-(Morpholin-4-yl)-6-phenylpyridazin-3(2H)-one validated in synthetic workflows?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of molecular geometry and substituent positions (e.g., bond angles and torsion angles for the morpholine ring) .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), morpholine protons (δ 3.6–3.8 ppm), and pyridazinone NH (δ 10–12 ppm, broad) .
    • ¹³C NMR : Carbonyl resonance (δ 160–165 ppm) and morpholine carbons (δ 45–55 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ at m/z 284.116) .

Q. What purification strategies are effective for isolating 4-(morpholin-4-yl)-6-phenylpyridazin-3(2H)-one from complex reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences between the product and byproducts .
  • Chromatography :
    • Flash Column : Silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) .
    • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for high-purity isolation .

Advanced Research Questions

Q. How can mechanistic insights into the morpholine incorporation step be investigated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify intermediates (e.g., nucleophilic attack of morpholine on a chlorinated pyridazinone precursor) .
  • Isotopic Labeling : Use ¹⁵N-labeled morpholine to track bond formation via MS/MS fragmentation .
  • Computational Modeling : Density Functional Theory (DFT) to calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. What strategies are used to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR data across multiple solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
  • Control Experiments : Replicate synthesis under literature conditions to verify spectral reproducibility .
  • Crystallographic Correlation : Align experimental NMR shifts with X-ray-derived bond lengths/angles .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., phenyl → 4-fluorophenyl; morpholine → piperazine) and test in bioassays .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like kinases or GPCRs .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyridazinone carbonyl) and hydrophobic regions (phenyl group) .

Q. What advanced spectroscopic techniques can elucidate electronic properties of the pyridazinone core?

Methodological Answer:

  • UV-Vis Spectroscopy : Analyze π→π* transitions (λmax ~270–300 nm) to assess conjugation .
  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials (e.g., pyridazinone reduction at −1.2 V vs. Ag/AgCl) .
  • EPR Spectroscopy : Detect radical intermediates during photochemical reactions .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous media .
  • Degradation Pathway Analysis : Use software like SPARTAN to model hydrolysis of the morpholine ring under acidic conditions .
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomeric forms (e.g., lactam-lactim tautomerism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.